3-phenyl-1,2,4,5-tetrazine
Overview
Description
3-Phenyl-1,2,4,5-tetrazine is an organic compound with the molecular formula C8H6N4. It is a member of the tetrazine family, which is characterized by a six-membered ring containing four nitrogen atoms. This compound is known for its high thermal stability and sensitivity to light and air . It appears as a colorless to pale yellow solid and has significant applications in various scientific fields.
Preparation Methods
The synthesis of 3-phenyl-1,2,4,5-tetrazine can be achieved through several methods. One common approach involves the chlorination of 4-bromobenzoyl chloride followed by the reaction with hexachloro-1,2,3-triazine to form a substituted 4-bromo-2-thiazoline. This intermediate is then chlorinated and reduced to yield the target compound . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.
Chemical Reactions Analysis
3-Phenyl-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert it into dihydropyrazine products.
Substitution: It participates in nucleophilic substitution reactions, often with halogenated reagents.
Cycloaddition: It is known for its inverse electron demand Diels–Alder reactions, which are highly selective and fast, especially in aqueous media
Common reagents used in these reactions include bases, halogenated compounds, and dienophiles like norbornene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Phenyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenyl-1,2,4,5-tetrazine involves its ability to participate in highly selective cycloaddition reactions. It reacts irreversibly with strained dienophiles like norbornene, forming dihydropyrazine products and releasing nitrogen gas . This reaction is fast and efficient, making it useful for various applications in chemical biology and material science.
Comparison with Similar Compounds
3-Phenyl-1,2,4,5-tetrazine is unique due to its high thermal stability and reactivity in cycloaddition reactions. Similar compounds include:
- 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine
- 3,6-Bis(3-pyridyl)-1,2,4,5-tetrazine
- 3,6-Bis(4-pyridyl)-1,2,4,5-tetrazine
- 3,6-Bis(2-pyrimidyl)-1,2,4,5-tetrazine
- 3,6-Bis(2-pyrazinyl)-1,2,4,5-tetrazine
These compounds share similar structural features but differ in their electronic properties and reactivity, making this compound particularly valuable for specific applications.
Properties
IUPAC Name |
3-phenyl-1,2,4,5-tetrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-2-4-7(5-3-1)8-11-9-6-10-12-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOSMWXSWHOGDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305562 | |
Record name | 3-phenyl-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36022-11-4 | |
Record name | NSC171110 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenyl-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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